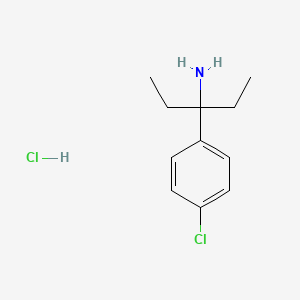
3-(4-Chlorophenyl)pentan-3-amine hydrochloride
Vue d'ensemble
Description
3-(4-Chlorophenyl)pentan-3-amine hydrochloride, also known as 3CPP-HCl, is a synthetic compound with a wide range of applications in the medical and scientific fields. It is a white crystalline solid that is soluble in water and is used in biomedical research and laboratory experiments. 3CPP-HCl is a chiral compound which has two enantiomers and is used in asymmetric synthesis. It has been used in the synthesis of a variety of drugs and compounds, and is used in the study of the structure and function of biological molecules.
Applications De Recherche Scientifique
Environmental Impact and Degradation
Chlorophenols in Municipal Solid Waste Incineration : A study highlighted chlorophenols as major precursors of dioxins in thermal processes like municipal solid waste incineration. It discussed the correlation between chlorophenol concentrations and other potential precursors with dioxins, suggesting their significance in environmental pollution and degradation processes (Peng et al., 2016).
Degradation of Chlorinated Phenols : Another research focused on the degradation of chlorinated phenols by zero valent iron and bimetallic systems, emphasizing the efficiency of these systems in dechlorination processes. This study is crucial for understanding the remediation and treatment of environmental contaminants (Gunawardana et al., 2011).
Analytical and Chemical Synthesis Applications
Spectroscopic and Structural Properties of Novel Compounds : Research on the synthesis and properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provided insights into the structural and spectroscopic characteristics of chlorophenyl-related compounds. This area of research is significant for the development of new materials and chemicals (Issac & Tierney, 1996).
Adsorption Behavior and Mechanism of Perfluorinated Compounds : A study reviewed the adsorption behavior of perfluorinated compounds on various adsorbents, including those with amine groups. Understanding the interactions and adsorption mechanisms is vital for environmental remediation and the development of effective sorbents (Du et al., 2014).
Catalytic Reduction of Aromatic Nitro Compounds : The use of CO as a reductant in the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas highlights the importance of catalytic processes in chemical synthesis and industrial applications. This research area offers insights into efficient and selective chemical transformations (Tafesh & Weiguny, 1996).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)pentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-11(13,4-2)9-5-7-10(12)8-6-9;/h5-8H,3-4,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIFSFQABYBMIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pentan-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



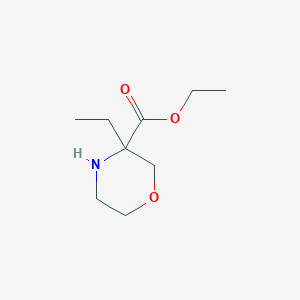

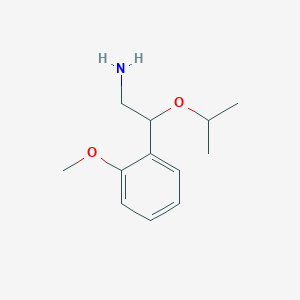
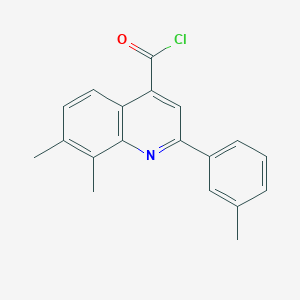
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)
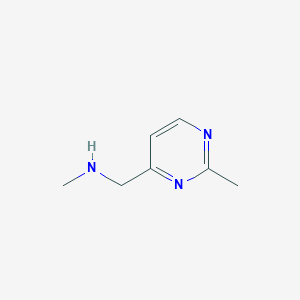

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)

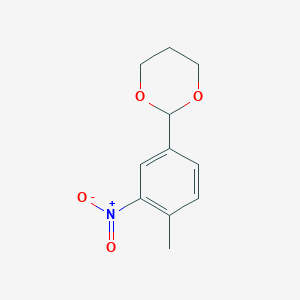

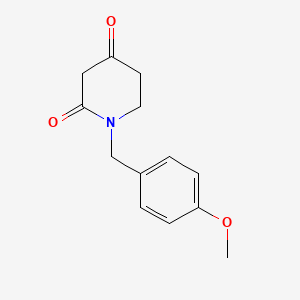
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)